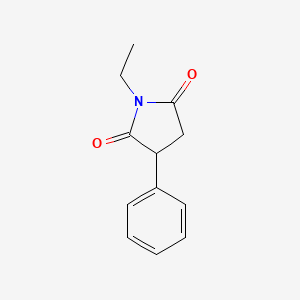

N-Ethyl-2-phenyl-succinimide

Description

Structure

3D Structure

Properties

CAS No. |

66186-09-2 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-ethyl-3-phenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H13NO2/c1-2-13-11(14)8-10(12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

InChI Key |

AYABTZPSYFDFGF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)CC(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 2 Phenyl Succinimide and Its Analogues

Classical and Modern Synthetic Routes to N-Ethyl-2-phenyl-succinimide Core Structure

The construction of the fundamental this compound structure can be achieved through several synthetic pathways. These include traditional cyclization methods and more contemporary strategies like Michael additions and N-Heterocyclic Carbene (NHC)-catalyzed reactions.

A classical approach to forming the succinimide (B58015) ring involves the condensation of an appropriate amine with a derivative of succinic acid. For the synthesis of N-phenylsuccinimide, a related compound, this is achieved through the condensation of aniline (B41778) with maleic anhydride (B1165640) to form N-phenylmaleimide, which is subsequently hydrogenated. iaea.org A similar strategy can be envisioned for this compound, starting with ethylamine (B1201723) and phenylsuccinic acid or a derivative thereof.

Another method involves the intramolecular cyclization of a precursor molecule containing both the amine and the dicarbonyl functionalities. For instance, a suitable amide derivative of a 4-carboxy-4-phenylbutanoic acid could undergo cyclization to form the desired this compound.

The Michael addition reaction is a powerful tool for carbon-carbon bond formation and can be employed to generate precursors for this compound. This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the addition of a nitroalkane to an itaconimide can be a key step. buchler-gmbh.com

In the context of this compound synthesis, a potential Michael addition strategy could involve the reaction of a phenyl-substituted nucleophile with N-ethylmaleimide. The resulting adduct would be a direct precursor that can then be converted to the target molecule. The development of bifunctional squaramide catalysts has shown promise in promoting such Michael additions with high diastereoselectivity and enantioselectivity. buchler-gmbh.com

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of promoting a wide range of chemical transformations. nih.gov In the synthesis of succinimide derivatives, NHCs have been utilized in several innovative ways.

One such application is the NHC-catalyzed ring expansion of 4-formyl-β-lactams, which provides a facile route to succinimide derivatives under mild reaction conditions and with low catalyst loading. nih.gov Another significant NHC-catalyzed method is the intermolecular Stetter reaction. This reaction involves the conjugate addition of an aldehyde, via an acyl anion equivalent generated by the NHC, to a Michael acceptor. The Stetter reaction of aromatic aldehydes with N-substituted itaconimides has been successfully developed to afford a variety of valuable succinimide derivatives containing 1,4- and 1,5-dicarbonyl scaffolds in good to excellent yields. nih.gov This approach is tolerant of a wide range of substituents on both the aldehyde and the itaconimide, offering a flexible route to diverse succinimide structures. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Yield |

| NHC | Ring Expansion | 4-Formyl-β-lactams | Succinimide derivatives | Not specified |

| NHC | Stetter Reaction | Aromatic aldehydes and N-substituted itaconimides | Succinimide derivatives with 1,4 and 1,5 dicarbonyl scaffolds | Good to excellent |

Stereoselective Synthesis of this compound Enantiomers

Given that this compound possesses a chiral center at the 2-position of the succinimide ring, the development of stereoselective synthetic methods to access its individual enantiomers is of paramount importance.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral succinimides. The hydrogenation of 3-substituted maleimides using a chiral catalyst can yield optically active 3-substituted succinimides with high enantiomeric excess. acs.org For example, the asymmetric hydrogenation of 3-phenylmaleimide derivatives catalyzed by a rhodium/bisphosphine-thiourea (ZhaoPhos) system has been shown to produce the corresponding chiral succinimides with excellent enantioselectivities, often up to 99% ee. acs.org

Another notable method is the rhodium-catalyzed asymmetric transfer hydrogenation of α-substituted β-ketophosphonates via dynamic kinetic resolution, which can provide access to chiral β-hydroxyphosphonates, versatile building blocks for further transformations into chiral succinimides. researchgate.net A highly efficient and general method for the stereodivergent synthesis of 3,4-disubstituted succinimides has been developed through a dynamic kinetic resolution strategy based on asymmetric transfer hydrogenation. researchgate.netnih.gov This approach allows for the synthesis of all four possible stereoisomers from readily available starting materials in a single step. researchgate.netnih.gov

The success of asymmetric synthesis heavily relies on the design and development of effective chiral catalysts. For the production of chiral succinimides, significant progress has been made in the development of both metal-based and organo-catalysts.

Rhodium-based catalysts, particularly those paired with chiral bifunctional ligands, have proven to be highly effective. For instance, the combination of a rhodium precursor with a chiral bisphosphine-thiourea ligand (ZhaoPhos) has demonstrated exceptional performance in the asymmetric hydrogenation of 3-substituted maleimides. acs.org These catalysts are believed to operate through a dual activation mechanism, where the metal center activates the hydrogen molecule and the thiourea (B124793) moiety of the ligand interacts with the substrate via hydrogen bonding, leading to a highly organized transition state and excellent enantiocontrol. acs.org

In addition to metal catalysts, chiral organocatalysts have also been explored. Chiral disulfonimides, for example, have been employed as Brønsted acid catalysts in asymmetric Friedel-Crafts alkylations of imines with indoles. sigmaaldrich.com While not directly applied to this compound, this demonstrates the potential of chiral Brønsted acids to catalyze enantioselective reactions that could be adapted for the synthesis of chiral succinimide precursors.

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Rh/Bisphosphine-thiourea (ZhaoPhos) | Asymmetric Hydrogenation | 3-Aryl and 3-Methyl Maleinimides | Up to 99% | Not applicable |

| Rh-catalyst system | Asymmetric Transfer Hydrogenation (DKR) | 3,4-disubstituted maleimides | Up to >99% | Up to >99:1 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. Key to this approach is the development of solvent-free reaction conditions and the use of sustainable catalysts.

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional methods for synthesizing N-substituted succinimides often rely on volatile and hazardous organic solvents, leading to significant solvent waste and potential environmental contamination. Modern approaches, however, are increasingly moving towards solvent-free or environmentally benign reaction conditions, such as microwave-assisted and ultrasound-assisted synthesis.

Microwave-Assisted Synthesis:

A notable green method for the synthesis of succinimide derivatives is the use of microwave irradiation. For instance, the solvent-free, microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride has been shown to be a rapid and efficient alternative to conventional heating. nih.govnih.gov This method significantly reduces reaction times from hours to mere minutes and is considered energy-efficient and atom-economical. nih.govnih.gov

By analogy, a plausible solvent-free synthesis of this compound would involve the direct reaction of phenylsuccinic anhydride with ethylamine under microwave irradiation. This approach would eliminate the need for a solvent, thereby reducing waste and simplifying the purification process. The high temperatures generated instantaneously at the molecular level by microwave energy can efficiently drive the cyclization to the imide.

Ultrasound-Assisted Synthesis:

Ultrasound has emerged as another green tool in organic synthesis, known for its ability to accelerate reactions and improve yields, often in aqueous media. nih.gov Ultrasound-assisted synthesis has been successfully applied to a variety of heterocyclic compounds, demonstrating its potential for promoting reactions under environmentally friendly conditions. nih.govnih.govmdpi.com While a specific ultrasound-assisted synthesis for this compound has not been detailed in the literature, the principles suggest that reacting phenylsuccinic acid with ethylamine in an aqueous medium under ultrasonic irradiation could be a viable and green synthetic route. The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature.

Table 1: Comparison of Synthetic Conditions for Succinimide Synthesis

| Feature | Conventional Heating | Microwave-Assisted (Solvent-Free) | Ultrasound-Assisted (Aqueous) |

| Solvent | Organic Solvents (e.g., Acetic Acid, Benzene) | None | Water |

| Reaction Time | Several hours nih.govnih.gov | Minutes nih.govnih.gov | Minutes to Hours nih.govnih.gov |

| Energy Input | High | Moderate | Low to Moderate |

| Waste Generation | High (solvent waste) | Low | Low |

| Work-up | Often complex, requires extraction | Simple filtration and washing | Simple filtration and washing |

Sustainable Catalysis in this compound Preparation

The use of sustainable and recyclable catalysts is a cornerstone of green chemistry. In the context of this compound synthesis, this involves moving away from corrosive and stoichiometric reagents towards catalytic systems that are efficient, reusable, and environmentally benign.

One promising class of catalysts are N-sulfonic acids derived from cyclic imides. For example, phthalimide-N-sulfonic acid has been demonstrated as an efficient and recyclable organocatalyst for various organic transformations. iaea.org Similarly, succinimide-N-sulfonic acid could potentially be employed as a mild and efficient catalyst for the synthesis of this compound. These catalysts are attractive due to their ease of preparation, stability, and the ability to be recovered and reused over multiple reaction cycles without a significant loss of activity.

The proposed catalytic cycle would likely involve the activation of the carbonyl group of phenylsuccinic anhydride by the N-sulfonic acid catalyst, facilitating the nucleophilic attack by ethylamine and subsequent cyclization. The heterogeneous nature of some of these catalysts can also simplify the purification process, as they can be easily separated from the reaction mixture by filtration.

Table 2: Features of Sustainable Catalysts for Succinimide Synthesis

| Catalyst Type | Example | Key Advantages |

| Organocatalyst | Succinimide-N-sulfonic acid | Recyclable, mild reaction conditions, metal-free. iaea.org |

| Solid Acid Catalyst | Silica-bound benzoyl chloride | Recyclable dehydrating agent, suitable for solid-phase synthesis. |

Chemical Synthesis Optimization and Scale-Up Considerations for this compound

Synthesis Optimization:

The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters to investigate include:

Reactant Stoichiometry: Determining the optimal molar ratio of phenylsuccinic acid or anhydride to ethylamine.

Catalyst Loading: If a catalyst is used, its concentration must be optimized to ensure high efficiency without unnecessary cost or downstream contamination.

Temperature and Reaction Time: These parameters are crucial for ensuring complete reaction and minimizing the formation of byproducts.

Mixing and Mass Transfer: Ensuring efficient mixing becomes increasingly important on a larger scale to maintain consistent reaction rates and heat distribution.

Scale-Up Considerations:

Scaling up the synthesis of this compound from the lab bench to a pilot plant or full-scale production facility introduces a new set of challenges:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant challenges on a larger scale, requiring efficient heat exchange systems.

Purification: Crystallization and filtration, common purification methods in the lab, may need to be adapted for large-scale production to ensure consistent product quality and particle size distribution.

Process Safety: A thorough hazard analysis is required to identify and mitigate any potential safety risks associated with the process, especially when handling flammable or reactive materials at scale.

Cost-Effectiveness: The economic viability of the process is paramount. This includes the cost of raw materials, energy consumption, waste disposal, and compliance with regulatory standards.

Table 3: Key Parameters for Optimization and Scale-Up

| Parameter | Laboratory-Scale Focus | Scale-Up Challenge |

| Reaction Kinetics | Maximizing yield and selectivity. | Maintaining optimal reaction rates with changing surface-to-volume ratios. |

| Heat Management | Simple heating/cooling baths. | Efficient removal or addition of heat to control temperature. |

| Mixing | Magnetic or overhead stirring. | Achieving homogenous mixing in large reactors. |

| Product Isolation | Filtration, chromatography. | Efficient and scalable crystallization, filtration, and drying processes. |

| Safety | Small quantities, fume hood. | Comprehensive process hazard analysis and implementation of safety protocols. |

Advanced Spectroscopic and Structural Elucidation of N Ethyl 2 Phenyl Succinimide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Ethyl-2-phenyl-succinimide

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of this compound, offering unparalleled insight into its molecular framework.

Elucidation of this compound Connectivities via 1D and 2D NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR experiments are pivotal in piecing together the atomic connectivity of this compound. 1D techniques like ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, respectively. pdx.eduresearchgate.net The chemical shifts observed in these spectra are indicative of the electronic surroundings of each nucleus. For instance, the protons of the ethyl group and the phenyl group will resonate at characteristic frequencies, while the carbons of the succinimide (B58015) ring will have distinct chemical shifts. epfl.ch

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-H | 7.2 - 7.4 |

| Methine-H (CH) | 4.0 - 4.2 |

| Methylene-H (CH₂) | 2.8 - 3.2 |

| Ethyl-CH₂ | 3.5 - 3.7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | 138 - 140 |

| Phenyl C-H | 127 - 129 |

| Carbonyl C=O | 175 - 178 |

| Methine C-H | 45 - 50 |

| Methylene (B1212753) C-H₂ | 35 - 40 |

| Ethyl C-H₂ | 34 - 36 |

Conformational Analysis of this compound in Solution via NMRnih.gov

NMR spectroscopy is also a powerful tool for investigating the three-dimensional arrangement, or conformation, of this compound in solution. nih.govresearchgate.netresearchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons. By observing cross-peaks between protons that are close in space but not necessarily bonded, the preferred orientation of the phenyl group relative to the succinimide ring and the conformation of the ethyl group can be determined. nih.gov The relative intensities of these cross-peaks can provide quantitative distance constraints, which can be used in conjunction with computational modeling to build a detailed 3D model of the molecule's solution-state conformation. researchgate.net

Mass Spectrometry (MS) Techniques in this compound Research

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of this compound, further confirming its identity and structural features.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of this compound

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. nih.gov This precise mass measurement allows for the unambiguous determination of the elemental formula (C₁₂H₁₃NO₂). nih.gov This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ | nih.gov |

| Exact Mass | 203.09463 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of this compound

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of this compound. researchgate.netnih.gov In an MS/MS experiment, the molecular ion of the compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.net By analyzing the masses of these fragments, the structural components of the molecule can be identified. For this compound, characteristic fragmentation patterns would likely involve the loss of the ethyl group, cleavage of the succinimide ring, and fragmentation of the phenyl group. nih.govresearchgate.net Elucidating these pathways provides an additional layer of structural confirmation.

Table 4: Predicted Key Fragmentation Ions for this compound in MS/MS

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 175 | [M - C₂H₄]⁺ (Loss of ethene from the ethyl group) |

| 174 | [M - C₂H₅]⁺ (Loss of the ethyl radical) |

| 120 | [C₈H₈O]⁺ (Fragment containing the phenyl and a carbonyl group) |

| 104 | [C₈H₈]⁺ (Styrene cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion from the phenyl group) |

Vibrational and Electronic Spectroscopy of this compound

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. nih.gov Key absorptions would be expected for the carbonyl (C=O) stretching vibrations of the imide group, typically appearing in the region of 1700-1790 cm⁻¹. nih.govresearchgate.net The C-N stretching of the succinimide ring and the aromatic C-H and C=C stretching vibrations of the phenyl group would also produce distinct peaks in the IR spectrum. nist.gov

Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Imide C=O | Symmetric Stretch | ~1790 |

| Imide C=O | Asymmetric Stretch | ~1715 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N | Stretch | 1300 - 1100 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. spectrabase.com The phenyl group in this compound is expected to exhibit characteristic π → π* transitions, resulting in absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these absorptions can be influenced by the substitution on the phenyl ring and its interaction with the succinimide moiety.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Characterization

The vibrational characteristics of this compound can be understood by examining the spectroscopic data of its close analogues, such as N-phenylsuccinimide and other succinimide derivatives. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

The succinimide ring itself gives rise to characteristic vibrational modes. Of particular importance are the carbonyl (C=O) stretching vibrations. In peptide succinimide derivatives, the anti-symmetric and symmetric imide carbonyl stretching vibrations are observed around 1716 cm⁻¹ and 1791 cm⁻¹, respectively nih.gov. The study of (S)-phenylsuccinic acid, another related compound, provides insights into the vibrations associated with the phenyl group and the succinic acid backbone researchgate.net.

For N-phenylsuccinimide, a condensed phase FTIR spectrum is available, which showcases the key absorption bands. nist.gov The presence of the phenyl group introduces characteristic C-H stretching and bending vibrations, as well as ring stretching modes. The N-ethyl group will primarily exhibit C-H stretching and bending vibrations.

A detailed assignment of the principal vibrational modes for succinimide and phenyl groups based on analogous compounds is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group | Reference |

| Symmetric C=O Stretch (Imide) | ~1791 | Succinimide Ring | nih.gov |

| Anti-symmetric C=O Stretch (Imide) | ~1716 | Succinimide Ring | nih.gov |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Group | |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl Group | |

| Aliphatic C-H Stretch (Ethyl group) | 3000 - 2850 | Ethyl Group | |

| CH₂ Bending (Scissoring) | ~1465 | Ethyl/Succinimide Ring | |

| C-N Stretch | 1300 - 1200 | Succinimide Ring | |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Phenyl Group |

Note: The exact positions of the absorption bands for this compound may vary due to the specific electronic and steric environment created by the combination of the N-ethyl and 2-phenyl substituents.

UV-Vis Spectroscopy for Electronic Transition Analysis of this compound Analogues

The phenyl group is a well-known chromophore that exhibits characteristic absorption bands in the ultraviolet region. These are typically the E2-band (from erhöht, German for enhanced) around 204 nm and the B-band (benzenoid band) around 254 nm, which arises from π → π* transitions. The intensity and position of these bands can be influenced by substitution on the phenyl ring.

The succinimide ring contains carbonyl groups, which have n → π* transitions. These are generally weak and can sometimes be obscured by the stronger absorptions of the phenyl ring. The combination of these chromophores in this compound is expected to result in a UV-Vis spectrum that is a composite of the electronic transitions of both the substituted benzene (B151609) and the succinimide moieties.

Rotational Spectroscopy and Gas-Phase Conformation of N-Ethyl-succinimide Related Structures

Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry and conformational landscape of molecules in the gas phase. While specific data for this compound is not available, a detailed study on the closely related N-ethyl succinimide (NES) offers significant insights into the likely conformational preferences and structural parameters of the N-ethyl-succinimide framework. hmc.edufigshare.com

Chirped-Pulse Fourier Transform Microwave Spectroscopy for Precise Structural Parameters

Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy has been employed to study N-ethyl succinimide in the Ka-band (26.5−40 GHz). hmc.edu This technique allows for the broadband acquisition of the rotational spectrum, from which highly accurate rotational constants can be determined. The experimental rotational constants for N-ethyl succinimide were fitted to a Watson A-reduced Hamiltonian. hmc.edufigshare.com

The determined rotational constants provide a fingerprint of the molecule's mass distribution and are essential for the precise determination of its three-dimensional structure.

| Parameter | N-ethyl succinimide (NES) Value (MHz) |

| A₀ (Rotational Constant) | 2061.47756(14) |

| B₀ (Rotational Constant) | 1791.73517(12) |

| C₀ (Rotational Constant) | 1050.31263(11) |

Data sourced from a study on N-ethyl succinimide. hmc.edufigshare.com

Internal Rotation Barriers and Conformer Distributions of this compound Analogs

The rotational spectrum of N-ethyl succinimide reveals information about the internal rotation of the ethyl group. The analysis of the spectrum, supported by quantum chemical calculations, indicates that the most stable conformer has the ethyl group oriented perpendicular to the plane of the succinimide ring. hmc.edu This conformation minimizes steric strain between the ethyl group and the carbonyl oxygens of the ring.

The barrier to internal rotation of the ethyl group around the C-N bond has been calculated for N-ethyl succinimide. This barrier represents the energy required for the ethyl group to rotate from its preferred perpendicular orientation into the plane of the ring. Additionally, the barrier for the internal rotation of the terminal methyl group of the ethyl chain has also been determined.

| Internal Rotation Barrier | Calculated Value (cm⁻¹) | Analog Compound | Reference |

| Ethyl Group Internal Rotation (θ₁) | 1680 | N-ethyl succinimide | hmc.edufigshare.com |

| Methyl Group Internal Rotation | 1169 | N-ethyl succinimide |

Data sourced from a study on N-ethyl succinimide. hmc.edufigshare.com

For this compound, the presence of the bulky phenyl group at the 2-position of the succinimide ring would likely influence the conformational preferences and the barriers to internal rotation. It is expected that the steric interactions between the phenyl and ethyl groups would play a significant role in determining the lowest energy conformation of the molecule.

X-ray Crystallography and Solid-State Structural Analysis of this compound Analogs

As of the latest literature search, there is no publicly available X-ray crystal structure for this compound or for closely related N-alkyl-2-phenylsuccinimide analogs.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. If such a study were to be conducted on this compound, it would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the solid-state structure. This information is invaluable for understanding the molecule's shape and how it interacts with its environment in the solid phase.

Computational and Theoretical Studies of N Ethyl 2 Phenyl Succinimide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-Ethyl-2-phenyl-succinimide

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. For this compound, these methods can unravel the distribution of electrons, orbital energies, and reactivity indices, which are essential for understanding its chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not extensively documented in publicly available literature, the application of DFT to similar succinimide (B58015) and N-substituted aromatic compounds provides a framework for understanding its properties. arabjchem.orgnih.gov

DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to optimize the geometry of this compound and calculate various electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to compute reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index provides a measure of the molecule's ability to accept electrons.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | 3.85 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons. |

Note: The values in this table are illustrative and based on typical ranges observed for similar organic molecules in computational studies. They are intended to represent the type of data generated from DFT calculations.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are invaluable for predicting spectroscopic parameters. researchgate.net While specific ab initio studies on this compound are scarce, the methodology has been successfully applied to related compounds to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). iaea.org

For this compound, ab initio methods like Hartree-Fock (HF) or more advanced correlated methods such as Møller-Plesset perturbation theory (MP2) can be used. Time-dependent DFT (TD-DFT) is also a common approach for predicting electronic excitation energies and thus UV-Vis spectra.

Calculations of NMR chemical shifts involve computing the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies involves determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and intensities can be used to interpret experimental IR and Raman spectra.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Correlation |

| 1H NMR (ppm) | Phenyl: 7.2-7.4, Ethyl-CH2: 3.5, Ethyl-CH3: 1.2 | Aids in structural elucidation. |

| 13C NMR (ppm) | C=O: 175-178, Phenyl: 125-140, Ethyl-CH2: 38, Ethyl-CH3: 14 | Confirms the carbon skeleton. |

| IR (cm-1) | C=O stretch: 1700-1720, C-N stretch: 1350-1380 | Identifies key functional groups. |

Note: These are representative values based on known spectroscopic data for similar functional groups and are intended for illustrative purposes.

Molecular Dynamics and Conformational Analysis of this compound

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the dynamic behavior and three-dimensional structure of this compound in different environments.

MD simulations can model the movement of atoms and molecules over time, providing insights into the behavior of this compound in various solvents, such as water or organic solvents. nih.govchemrxiv.org These simulations can reveal how the solvent affects the molecule's conformation and dynamics. By simulating the system at different temperatures and pressures, one can also study its thermodynamic properties. For a molecule like this compound, MD simulations could explore the flexibility of the ethyl and phenyl groups and how they interact with the surrounding solvent molecules.

The biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape or conformation. Conformational analysis aims to map the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. For this compound, the key degrees of freedom are the rotations around the C-N bond of the ethyl group and the C-C bond connecting the phenyl group to the succinimide ring.

Computational methods can systematically rotate these bonds and calculate the energy at each step to generate a potential energy surface map. nih.gov The minima on this map correspond to stable conformations. Such studies on related N-substituted amides have shown the existence of different stable conformers, such as gauche and anti forms, depending on the nature of the substituents. nih.gov

Table 3: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Population (%) |

| Phenyl-C-C-N | Gauche | 0.0 | 65 |

| Phenyl-C-C-N | Anti | 1.2 | 35 |

| C-N-CH2-CH3 | Trans | 0.0 | 80 |

| C-N-CH2-CH3 | Gauche | 0.8 | 20 |

Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis study. The values are based on general principles of conformational preferences in similar molecules.

Molecular Docking and Protein-Ligand Interaction Modeling for this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsemanticscholar.orgnih.gov This method is widely used in drug design to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor.

Succinimide derivatives are known to exhibit a range of biological activities, including anticonvulsant effects. nih.gov Molecular docking studies on related compounds have been performed to understand their mechanism of action, often targeting ion channels or enzymes in the central nervous system. semanticscholar.org

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. A derivative of this compound would then be computationally "docked" into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on their binding affinity.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. This information is invaluable for designing more potent and selective drug candidates. For example, understanding how the N-ethyl and 2-phenyl groups of the succinimide derivative fit into the binding pocket can guide the synthesis of new analogues with improved activity. mdpi.com

Table 4: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| GABA-A Receptor | -8.5 | Tyr157, Phe200 | Pi-Pi stacking with phenyl ring |

| Voltage-gated Na+ Channel | -7.9 | Leu1440, Ile1444 | Hydrophobic interaction with ethyl group |

| Carbonic Anhydrase II | -7.2 | His94, Thr199 | Hydrogen bond with succinimide carbonyl |

Note: This table provides a hypothetical example of molecular docking results to illustrate the type of data generated and its interpretation in the context of drug design.

In Silico Assessment of this compound Binding to Enzyme Active Sites

While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of succinimide derivatives has been the subject of numerous computational investigations to assess their binding affinity to various enzyme active sites. nih.govnih.gov These studies provide a framework for understanding how this compound might interact with biological targets. The succinimide core is recognized as a valuable scaffold in medicinal chemistry, with derivatives showing activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.govnih.gov

Molecular docking simulations are a primary tool for this assessment. For instance, in studies of other succinimide derivatives, docking is used to predict the binding energy and orientation of the ligand within the enzyme's active site. nih.govnih.gov A lower binding energy generally indicates a more stable and potentially more potent interaction. For a new succinimide derivative, Comp-1, docking studies revealed binding energies of -7.07 kcal/mol for the calcium channel T-type and -7.89 kcal/mol for the human beta2-adrenergic G protein-coupled receptor, suggesting a stronger affinity for the latter. nih.gov Such analyses are crucial for identifying potential therapeutic targets for this compound and guiding further experimental validation.

Table 1: Illustrative Binding Energies of a Succinimide Derivative with Molecular Targets

| Molecular Target | Binding Energy (kcal/mol) |

|---|---|

| Calcium Channel T-Type | -7.07 nih.gov |

| Human beta2-adrenergic G protein-coupled receptor | -7.89 nih.gov |

This table presents data for a different succinimide derivative to illustrate the application of in silico binding assessment.

Prediction of Binding Modes and Key Interactions for this compound

The prediction of binding modes and key interactions is a critical step in rational drug design, providing a detailed picture of how a ligand like this compound fits into a target's active site. This is typically achieved through molecular docking studies, which can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.govnih.gov

For other succinimide derivatives, these predictions have been instrumental in understanding their mechanism of action. nih.gov For example, the presence of a phenyl ring at the N-1 position and other substituents at the 3-position of the succinimide ring have been shown to be important for hydrophobic interactions within the active sites of certain receptors. nih.gov In the case of this compound, the N-ethyl and 2-phenyl groups are the key substituents on the succinimide core that would dictate its binding specificity. ontosight.ai The phenyl group could engage in π-π stacking or hydrophobic interactions, while the ethyl group could occupy a smaller hydrophobic pocket. The carbonyl groups of the succinimide ring are potential hydrogen bond acceptors. Understanding these potential interactions is the first step toward optimizing the structure of this compound to enhance its binding affinity and selectivity for a particular target.

Chemoinformatics and Virtual Screening Approaches in this compound Research

Chemoinformatics and virtual screening are powerful computational tools that enable the rapid exploration of vast chemical spaces to identify novel and potent derivatives of a lead compound like this compound. nih.govnih.gov

Library Design and Chemical Space Exploration for this compound Derivatives

The design of chemical libraries is a strategic process in drug discovery. Starting with the this compound scaffold, virtual libraries of derivatives can be generated by systematically modifying the phenyl and ethyl substituents or by introducing new functional groups to the succinimide ring. This allows for a broad exploration of the chemical space around the parent molecule. researchgate.net The goal is to create a diverse set of virtual compounds with a range of physicochemical properties that can then be screened in silico for potential biological activity. schrodinger.com This approach is more efficient than synthesizing and testing each compound individually.

Similarity Searching and Substructure Analysis for this compound

Similarity searching and substructure analysis are chemoinformatic techniques used to identify compounds with similar structural features to a query molecule, such as this compound, from large chemical databases. These methods are based on the principle that structurally similar molecules are likely to have similar biological activities. By searching for compounds containing the N-substituted phenylsuccinimide substructure, researchers can identify existing molecules with known biological data, which can provide valuable insights into the potential targets and activities of this compound. This can also help in identifying potential off-target effects and in designing derivatives with improved properties.

In Silico Prediction of Pharmacokinetic Descriptors for this compound Scaffolds

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.netnih.gov In silico models provide a rapid and cost-effective means of predicting these properties for new chemical entities like this compound. researchgate.netnih.gov

Computational Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

A variety of computational models are available to predict the ADME properties of a compound based on its chemical structure. nih.govresearchgate.netnih.gov These models use quantitative structure-activity relationship (QSAR) and other machine learning algorithms to correlate molecular descriptors with experimentally determined pharmacokinetic parameters.

For the this compound scaffold, these models can predict properties such as:

Absorption: Oral bioavailability, intestinal absorption, and cell permeability.

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways.

Table 2: Illustrative In Silico ADME Predictions for Novel Compounds

| Compound Class | Predicted Property | Predicted Value/Classification | Reference |

|---|---|---|---|

| 1-aryl-5-(3-azidopropyl)indol-4-ones | Water Solubility (LogSw) | -6.28 to -7.34 (poorly soluble) | nih.gov |

| 1-aryl-5-(3-azidopropyl)indol-4-ones | Lipophilicity (Consensus LogPo/w) | Data not specified | nih.gov |

| Methyl 2-phenyl-2-(2-phenylhydrazono) acetate (B1210297) derivatives | Blood Brain Barrier Permeability | Elevated | researchgate.net |

| Methyl 2-phenyl-2-(2-phenylhydrazono) acetate derivatives | Human Intestinal Absorption | High | researchgate.net |

This table presents data for different compounds to illustrate the application of in silico ADME prediction.

These in silico predictions are invaluable for prioritizing which derivatives of this compound should be synthesized and subjected to more resource-intensive experimental testing.

Theoretical Assessment of Drug-Likeness and Physicochemical Properties (e.g., Lipophilicity, Topological Polar Surface Area)

In the contemporary drug discovery and development landscape, the in silico, or computational, prediction of a compound's physicochemical properties is a foundational step. These theoretical assessments provide early insights into a molecule's potential to be developed into a viable drug, a concept often referred to as "drug-likeness." For this compound, computational tools have been utilized to predict key properties that govern its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This section delves into the theoretical evaluation of its drug-likeness and significant physicochemical parameters such as lipophilicity and topological polar surface area.

Detailed Research Findings

The drug-likeness of a molecule is often evaluated using established guidelines, with Lipinski's Rule of Five being a prominent benchmark. nih.govnih.govdrugbank.comunits.it This rule posits that orally administered drugs generally exhibit poor absorption or permeation if they violate more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.govdrugbank.comunits.it

Computational analyses of this compound indicate a high probability of good oral bioavailability, as its properties align well within the parameters of Lipinski's Rule of Five. The key computed physicochemical properties for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | nih.gov |

| XLogP3 | 1.2 | nih.gov |

| Hydrogen Bond Donors | 0 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Topological Polar Surface Area (TPSA) | 37.4 Ų | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Lipophilicity:

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP). For this compound, the computed XLogP3 value is 1.2. nih.gov This value suggests a balanced hydrophilic-lipophilic character, which is often favorable for oral drug absorption. A logP value that is too high can lead to poor aqueous solubility and entrapment in lipid bilayers, while a value that is too low may hinder membrane permeation. researchgate.net The moderate lipophilicity of this compound indicates that it is likely to have sufficient aqueous solubility to be present in the gastrointestinal tract and adequate lipid solubility to be absorbed across the intestinal wall.

Topological Polar Surface Area (TPSA):

The Topological Polar Surface Area (TPSA) is another crucial descriptor in the assessment of drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. researchgate.net It is calculated as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. The TPSA for this compound is computed to be 37.4 Ų. nih.gov Generally, compounds with a TPSA of less than 140 Ų are predicted to have good intestinal absorption. researchgate.net The relatively low TPSA of this compound further supports the prediction of its favorable oral absorption.

Mechanistic Insights into N Ethyl 2 Phenyl Succinimide Interactions and Transformations

Enzyme Inhibition Mechanism Studies Involving N-Ethyl-2-phenyl-succinimide Derivatives

Detailed investigations into the inhibitory effects of this compound on several key enzyme systems appear to be largely absent from the current scientific literature.

A thorough search of scientific databases yields no specific studies detailing the inhibitory mechanisms of this compound on cyclooxygenase (COX-1 and COX-2) or 5-lipoxygenase (5-LOX) enzymes. While the broader class of succinimide (B58015) derivatives has been explored for various pharmacological activities, including anti-inflammatory properties, specific data on this compound's interaction with these key enzymes in the inflammatory cascade is not available. nih.gov Research on other, unrelated compounds has extensively detailed the mechanisms of COX and LOX inhibition, often involving competitive or non-competitive binding to the enzyme's active site, but such analyses for this compound have not been published. nih.govnih.govnih.govrsc.org

There is no available scientific literature that investigates or establishes an inhibitory mechanism of this compound on glucosamine-6-phosphate synthase. This enzyme is a target for potential antimicrobial and antidiabetic agents, and various compounds have been studied for their inhibitory effects, but this compound is not among them. nih.gov

Similarly, a review of existing research indicates a lack of studies focused on the potential inhibitory mechanisms of this compound against the digestive enzymes α-amylase, α-glucosidase, and lipase. These enzymes are significant targets in the management of metabolic disorders, and numerous natural and synthetic compounds have been evaluated for their inhibitory potential. nih.govnih.govnih.govmdpi.comnih.gov However, this compound has not been a subject of such investigations according to published literature.

Receptor Binding and Molecular Target Engagement Mechanisms of this compound

The interaction of this compound with specific molecular targets, particularly within the central nervous system, is an area where related compounds have been studied, offering some inferential context.

Direct mechanistic studies on the interaction of this compound with neurological receptors are not found in the scientific literature. However, the succinimide chemical scaffold is the basis for a class of anticonvulsant drugs. doaj.org The most well-studied of these is ethosuximide (B1671622), which is used in the treatment of absence seizures. doctorlib.orgrxlist.com The primary mechanism of action for ethosuximide is believed to be the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons. nih.govdrugbank.com This inhibition reduces the likelihood of the characteristic 3-Hz spike-and-wave discharges associated with absence seizures. nih.gov

It is plausible, though not empirically demonstrated for this compound, that it could share a similar mechanism of action due to its structural similarity to other anticonvulsant succinimides. However, without direct experimental evidence, this remains speculative.

| Succinimide Anticonvulsant | Known Neurological Mechanism of Action |

| Ethosuximide | Inhibition of T-type calcium channels in thalamic neurons. nih.govdrugbank.com |

| Methsuximide (B1676420) | Thought to have a broader spectrum of action, but the precise mechanism is less defined than ethosuximide. doctorlib.org |

| Phensuximide | One of the first succinimides used for epilepsy, its specific mechanism is not as well-elucidated as ethosuximide. researchgate.net |

This table provides context on the known mechanisms of related compounds, as direct data for this compound is unavailable.

There is a lack of specific molecular-level studies, such as X-ray crystallography or detailed computational modeling, that elucidate the binding of this compound to any protein target. The principles of ligand-protein interactions involve a combination of hydrophobic, hydrogen bonding, and electrostatic interactions that dictate the affinity and specificity of a ligand for its binding site. nih.govnih.gov For any potential biological activity of this compound, these forces would govern its engagement with a target protein. Without experimental data, any discussion of its specific molecular interactions would be entirely hypothetical.

Chemical Reaction Mechanism Elucidation for this compound Transformations

This section delves into the intricate mechanistic details of the formation and cleavage of this compound, providing a foundational understanding of its chemical behavior. The discussion extends to the photochemical transformations of its precursors, offering insights into light-induced reaction pathways.

Detailed Mechanistic Pathways of this compound Synthesis

The synthesis of this compound can be achieved through several strategic pathways. Two prominent and mechanistically distinct methods include the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction and the Michael addition to a pre-formed maleimide (B117702) scaffold.

N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction

A powerful method for the synthesis of 2-substituted succinimide derivatives involves the intermolecular Stetter reaction, catalyzed by N-heterocyclic carbenes (NHCs). nih.govacs.org This approach constructs the succinimide core by coupling an aromatic aldehyde with an N-substituted itaconimide. For the synthesis of this compound, this would involve the reaction of benzaldehyde (B42025) with N-ethylitaconimide.

The catalytic cycle, illustrated below, is initiated by the nucleophilic attack of the NHC on benzaldehyde (Step 1). This generates a zwitterionic intermediate which then undergoes a proton transfer to form the key Breslow intermediate, a nucleophilic acyl anion equivalent (Step 2). documentsdelivered.com This "umpolung" or reversal of polarity of the aldehyde carbon is the cornerstone of NHC catalysis. nih.gov

The nucleophilic Breslow intermediate then undergoes a conjugate addition to the electrophilic double bond of N-ethylitaconimide (Step 3). The resulting intermediate subsequently undergoes an intramolecular proton transfer and cyclization (Step 4). The final step is the elimination of the NHC catalyst, which regenerates the catalyst for the next cycle and yields the final product, this compound (Step 5). documentsdelivered.com

Table 1: Mechanistic Steps of NHC-Catalyzed Stetter Reaction

| Step | Description | Reactants | Intermediates | Product of Step |

| 1 | Nucleophilic attack of NHC on aldehyde | Benzaldehyde, NHC | Zwitterionic adduct | Zwitterionic adduct |

| 2 | Proton transfer | Zwitterionic adduct | - | Breslow intermediate |

| 3 | Conjugate addition (Michael addition) | Breslow intermediate, N-Ethylitaconimide | Enolate intermediate | Adduct |

| 4 | Intramolecular proton transfer & Cyclization | Adduct | - | Cyclic intermediate |

| 5 | Catalyst elimination | Cyclic intermediate | - | This compound, Regenerated NHC |

This table provides a simplified overview of the key transformations in the NHC-catalyzed Stetter reaction for the synthesis of this compound.

Michael Addition Pathway

An alternative and widely utilized strategy for synthesizing substituted succinimides is the Michael addition of a nucleophile to a maleimide. acs.orgresearchgate.net In this context, the synthesis of this compound could be envisioned via the conjugate addition of a phenyl nucleophile to N-ethylmaleimide.

The mechanism proceeds through the attack of a phenyl organometallic reagent (e.g., a phenyl Grignard reagent or an organocuprate) onto the electron-deficient double bond of N-ethylmaleimide. This step forms a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically during aqueous workup, yields the 2-phenyl-substituted succinimide product. The stereochemical outcome of this reaction can often be controlled by the choice of catalyst and reaction conditions. rsc.org

A related pathway involves the catalytic hydrogenation of N-ethyl-2-phenylmaleimide. The precursor, N-ethyl-2-phenylmaleimide, can be synthesized first. Then, catalytic hydrogenation using a catalyst such as Palladium on barium sulfate (B86663) (Pd/BaSO₄) can reduce the carbon-carbon double bond of the maleimide ring to afford this compound. iaea.org

Palladium-Catalyzed Cleavage Mechanisms of Succinimide Protecting Groups

While succinimides are generally stable, their cleavage can be facilitated by specific reagents. Palladium(II) complexes have been shown to mediate the efficient removal of succinimide derivatives, particularly in the context of bioconjugation where they are used to link molecules to cysteine residues. nih.gov This process is essentially a deprotection strategy.

The proposed mechanism for the Pd(II)-mediated cleavage involves the coordination of the palladium(II) complex to the succinimide moiety. This coordination enhances the electrophilicity of the succinimide ring. The key step is the cleavage of the bond between the sulfur of the cysteine residue and the succinimide ring, facilitated by the palladium complex. nih.gov

Table 2: Key Events in Proposed Palladium-Catalyzed Succinimide Cleavage

| Event | Description | Role of Palladium |

| 1 | Coordination | The Pd(II) complex coordinates to the succinimide ring. |

| 2 | Activation | Coordination to palladium activates the succinimide, making it more susceptible to nucleophilic attack or cleavage. |

| 3 | Bond Cleavage | The C-N or C-S bond (in the case of cysteine conjugates) of the succinimide derivative is broken. nih.gov |

| 4 | Product Release | The cleaved product and the palladium complex are released. |

This table outlines the general sequence of events for the palladium-catalyzed cleavage of a succinimide group, based on studies of cysteine-succinimide conjugates. nih.gov

Photochemical Reaction Mechanisms of this compound Precursors

The precursors to this compound, such as N-ethyl-2-phenylmaleimide, possess chromophores that can absorb UV radiation, leading to distinct photochemical reactions. The study of related compounds like N-phenylmaleimide provides insight into the potential photochemical pathways. beilstein-journals.org

Upon absorption of a photon, the precursor molecule is promoted from its ground electronic state to an excited state (e.g., a singlet or triplet state). youtube.com From this excited state, several reaction pathways are possible, including photocyclization.

One plausible mechanism is an electrocyclization reaction. nih.gov For a precursor like N-ethyl-2-phenylmaleimide, the phenyl and maleimide moieties are part of a conjugated system. Upon photoexcitation, an intramolecular [2+2] photocycloaddition could occur between the maleimide double bond and a double bond within the phenyl ring, leading to complex polycyclic structures. The stereochemistry of such electrocyclic reactions is governed by the Woodward-Hoffmann rules, which differ for thermal and photochemical processes. youtube.comyoutube.com

Alternatively, photoexcitation can lead to the formation of reactive intermediates. For instance, studies on N-phenyl dibenzothiophene (B1670422) sulfoximine (B86345) have shown that UV irradiation can cause S-N bond cleavage, generating a phenylnitrene intermediate. nih.gov While this compound itself is saturated, a precursor like N-ethyl-2-phenylmaleimide could potentially undergo rearrangements or intermolecular reactions via excited state intermediates. The specific outcome would be highly dependent on the wavelength of light used and the reaction medium.

Table 3: Potential Photochemical Pathways for N-Ethyl-2-phenylmaleimide

| Pathway | Description | Key Intermediate/Transition State | Potential Product Class |

| [2+2] Photocycloaddition | Intramolecular cyclization between the maleimide C=C bond and the phenyl ring. | Excited state (singlet or triplet) | Polycyclic bridged compounds |

| Photoisomerization | Geometric isomerization (e.g., E/Z) if other substituents were present on the double bond. | Excited state | Isomeric precursor |

| Intermolecular Reactions | Reaction of the excited state precursor with a solvent or other solute molecule. | Excited state complex (exciplex) | Adducts |

This table summarizes potential photochemical transformations that a direct precursor, N-ethyl-2-phenylmaleimide, might undergo based on established photochemical principles.

Structure Activity Relationship Sar Studies of N Ethyl 2 Phenyl Succinimide

Impact of Substituent Modifications on N-Ethyl-2-phenyl-succinimide Bioactivity Profiles (in vitro focus)

The biological activity of this compound can be finely tuned by making specific chemical modifications to its succinimide (B58015) ring and the attached N-ethyl and C2-phenyl groups. These changes can alter the molecule's size, shape, and electronic properties, thereby influencing how it interacts with biological systems.

Derivatization at C- and N-Positions and its Influence on Biological Interactions

The core succinimide ring, a pyrrolidine-2,5-dione structure, is a critical pharmacophore for various biological activities, including anticonvulsant effects. mdpi.com Modifications at both the nitrogen (N) and carbon (C) positions of this ring have been explored to optimize these activities.

Studies on related N-substituted succinimides have shown that the nature of the substituent on the nitrogen atom is a key determinant of activity. While direct in vitro bioactivity data for a homologous series of this compound is not extensively detailed in publicly available literature, general principles can be drawn from related compounds. For instance, in a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, substitutions on the pyrrolidine-2,5-dione ring, such as the introduction of methyl groups at the C3 position, have been shown to modulate anticonvulsant activity. mdpi.com

Furthermore, research on other cyclic imides, such as N-phenylphthalimides, has demonstrated that substitutions on the N-phenyl ring significantly impact anticonvulsant properties. For example, the introduction of small lipophilic groups on the N-phenyl ring of 4-amino-N-phenylphthalimides was found to be most potent against maximal electroshock-induced seizures. bohrium.com This suggests that similar modifications to the phenyl group in this compound could have a profound effect on its bioactivity.

Role of Aromatic and Alkyl Substituents on Molecular Activity

A quantitative structure-activity relationship (QSAR) analysis of a series of arylsuccinimides revealed that the anticonvulsant activity was highest when the substituents on the benzene (B151609) ring had hydrophobic fragmental constants within a specific range. nih.gov This indicates that the hydrophobicity of the aromatic substituent is a key factor governing activity. For instance, in a study of 2-benzylsuccinimides, analogs of 2-phenylsuccinimides, compounds with lipophilic and electron-withdrawing substituents on the phenyl ring were found to be most effective in controlling seizures. nih.gov

The N-alkyl substituent also plays a significant role. While specific data for the N-ethyl group in this compound is not detailed, studies on related N-substituted succinimides provide valuable insights. For example, in a series of N-(alkyl/substituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas, variations in the N-alkyl and N-aryl substituents led to differences in anticonvulsant activity. nih.gov

Below is an interactive data table summarizing the general structure-activity relationships for anticonvulsant activity in succinimide derivatives based on available literature.

| Modification Site | Substituent Type | General Impact on Anticonvulsant Activity | Reference |

| N-Position | Alkyl Chain Length | Optimal length often observed; very long or very short chains can decrease activity. | nih.gov |

| C2-Aromatic Ring | Lipophilic, Electron-Withdrawing Groups | Generally increases activity. | nih.gov |

| C2-Aromatic Ring | Hydrophobicity | A crucial factor, with an optimal range for maximal activity. | nih.gov |

| C3-Position | Methyl Groups | Can modulate activity, with effects depending on the overall molecular structure. | mdpi.com |

Stereochemical Influence on this compound Activity

The presence of a chiral center at the C2 position of the succinimide ring in this compound means that it can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of the phenyl group can significantly influence how the molecule interacts with chiral biological targets such as enzymes and receptors.

Diastereoselectivity and Enantioselectivity in this compound Synthesis and Biological Outcome

The synthesis of this compound can lead to a mixture of stereoisomers. Controlling the stereochemical outcome of the synthesis, through diastereoselective and enantioselective methods, is crucial as different stereoisomers can exhibit markedly different biological activities.

The synthesis of chiral 3,3-disubstituted succinimides has been achieved with high enantioselectivity through methods like cooperative catalysis. rsc.org Such synthetic strategies could potentially be applied to produce enantiomerically pure forms of this compound, allowing for a more precise evaluation of the biological activity of each stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Development of Predictive Models for this compound Bioactivity

Predictive QSAR models have been developed for various classes of anticonvulsant compounds, including succinimides. These models are valuable tools in the rational design of new drug candidates with improved efficacy and reduced toxicity.

A notable QSAR study on arylsuccinimides correlated the anticonvulsant activity and toxicity of 20 compounds with various physicochemical parameters of the substituents on the benzene ring and the nitrogen atom. nih.gov The study found that hydrophobic, electronic, and steric parameters were all important for activity. Specifically, activity was highest when the benzene ring substituents had hydrophobic fragmental constants (fₓ) in the range of 1.0-1.7. nih.gov

More advanced QSAR approaches, such as multitasking QSAR (mt-QSAR) using modular neural networks, have been applied to simultaneously predict the anticonvulsant activity and neurotoxicity of succinimides. nih.gov These models offer a more comprehensive assessment of a compound's potential as a drug candidate. The development of such models for this compound and its analogs could significantly accelerate the discovery of new anticonvulsant agents. nih.govnih.gov

The table below presents key descriptors often used in QSAR models for anticonvulsant succinimides.

| QSAR Descriptor | Description | Relevance to Bioactivity | Reference |

| Hydrophobicity (logP, fₓ) | The partitioning of a molecule between a lipid and an aqueous phase. | Crucial for crossing biological membranes and interacting with hydrophobic pockets of target proteins. | nih.gov |

| Electronic Parameters (e.g., Hammett constants) | Describe the electron-donating or electron-withdrawing nature of substituents. | Influence the electronic interactions between the drug and its target. | nih.gov |

| Steric Parameters (e.g., molar refractivity, Taft parameters) | Describe the size and shape of the molecule or its substituents. | Determine the fit of the molecule into the binding site of its target. | nih.gov |

| Topological Indices | Numerical descriptors derived from the molecular graph. | Can encode information about molecular size, shape, and branching. | nih.gov |

Correlation Between Chromatographic Retention and In Silico Bioactivity Descriptors

The lipophilicity of a compound is a critical determinant of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). In the study of novel anticonvulsant agents, understanding this property is paramount. For a series of N-phenyl-3-methyl succinimide derivatives, which are structurally related to this compound, reversed-phase thin-layer chromatography (RP-TLC) has been employed to determine their retention coefficients as a measure of lipophilicity. nih.gov

In this research, the retention of these compounds was analyzed using a mixture of acetone (B3395972) and TRIS buffer as the mobile phase. The study revealed a linear relationship between the concentration of acetone and the RM values, allowing for the extrapolation of the RM0 value, which represents the retention constant. This RM0 value serves as a reliable, experimentally derived descriptor of lipophilicity. nih.gov

A significant correlation was established between these experimentally determined lipophilicity values (RM0) and various in silico bioactivity descriptors. These descriptors, calculated using specialized software, predict the pharmacokinetic and pharmacodynamic properties of the compounds. The strong correlation underscores the utility of chromatographic data in validating and refining computational models for drug design. nih.gov

Ligand-Based and Structure-Based Design Principles for this compound Derivatives

The design of novel derivatives of this compound with enhanced anticonvulsant activity is guided by established structure-activity relationship (SAR) principles for this class of compounds. The pyrrolidine-2,5-dione ring is widely recognized as a crucial pharmacophore for the anticonvulsant effects of succinimides. nih.gov Modifications at the nitrogen atom and the C-3 position of this heterocyclic core are key strategies for modulating potency and pharmacokinetic properties.

Ligand-Based Design:

Ligand-based design focuses on modifying the structure of known active compounds to improve their therapeutic profile. For succinimide derivatives, this approach has led to several key insights:

Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring can significantly influence anticonvulsant activity. For instance, in related N-phenyl-2-phthalimidoethanesulfonamide derivatives, the presence of nitro, methyl, or chloro groups on the N-phenyl ring resulted in more active compounds compared to the unsubstituted analogs. nih.gov Similarly, in a series of N-phenyl-3-methyl succinimide derivatives, those with halogen substituents were predicted to have superior pharmacokinetic profiles. nih.gov

Modifications at the Imide Nitrogen: The substituent at the imide nitrogen atom plays a critical role. The ethyl group in this compound is a foundational element. Creating hybrid molecules by introducing moieties known for other biological activities at this position can lead to compounds with dual or broadened therapeutic applications. nih.gov

Hybrid Compound Design: A successful strategy involves creating hybrid molecules that combine the succinimide pharmacophore with other known anticonvulsant or analgesic pharmacophores. This can result in compounds with a broader spectrum of activity, potentially targeting multiple pathways involved in epilepsy and associated comorbidities like neuropathic pain. nih.gov

Structure-Based Design:

While specific structure-based design studies targeting this compound are not extensively documented, the principles can be inferred from research on related compounds and their interactions with biological targets.

Targeting Voltage-Gated Sodium Channels: A primary mechanism of action for many anticonvulsants is the modulation of voltage-gated sodium channels. Structure-based design efforts would aim to optimize the interaction of this compound derivatives with these channels. Molecular docking studies on related compounds have been used to predict binding modes and rationalize observed activities. nih.gov

Exploring Other Potential Targets: The analgesic properties observed in some succinimide derivatives suggest interactions with other targets, such as TRPV1 receptors or calcium channels. nih.gov Structure-based design could be employed to enhance these off-target activities to develop compounds with a more desirable polypharmacological profile.

Improving ADME-Tox Properties: Computational tools are integral to modern structure-based design. By modeling the interaction of designed derivatives with metabolic enzymes and transporters, it is possible to predict and optimize their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles, thereby increasing the likelihood of successful clinical development. nih.gov

Advanced Applications and Future Research Directions for N Ethyl 2 Phenyl Succinimide

N-Ethyl-2-phenyl-succinimide as a Versatile Chemical Synthon

A synthon is a key concept in organic synthesis, representing a structural unit within a molecule that can be formed or assembled by known synthetic operations. The utility of this compound as a versatile synthon is evaluated based on its potential role in building more complex molecular architectures and its reactivity in specific chemical transformations.

Role in the Synthesis of Complex Organic Molecules

The succinimide (B58015) ring is a prevalent feature in many biologically active compounds. doaj.org As a pre-formed scaffold, this compound offers a starting point for creating derivatives with potential therapeutic value, particularly in the area of anticonvulsant drug discovery. nih.govnih.gov Research into structure-activity relationships for succinimide-based anticonvulsants suggests that modifications at various positions on the succinimide ring can significantly influence efficacy. doaj.org

While the primary research focus has often been on the synthesis of various succinimide derivatives rather than the use of this compound as a starting material for unrelated complex molecules, its structure is amenable to further functionalization. The phenyl group, for instance, could undergo electrophilic substitution, or the methylene (B1212753) group on the succinimide ring could potentially be functionalized, thereby allowing for its integration into larger, more complex structures.

Applications in Sulfenylation Reactions

Sulfenylation reactions, which involve the formation of a carbon-sulfur bond, are a powerful tool in organic synthesis. These reactions typically employ electrophilic sulfur reagents. A class of compounds known as N-sulfenylsuccinimides, where a sulfur atom is directly attached to the succinimide nitrogen, are effective sulfenylating agents.

However, it is crucial to distinguish these reagents from this compound. In this compound, the nitrogen atom is bonded to an ethyl group, not a sulfur atom. Consequently, it does not function as a sulfenylating agent in the conventional sense. There is no current scientific literature to support the direct application of this compound in sulfenylation reactions. The reactivity for this specific transformation is associated with its N-sulfenylated structural analogues.

Chemical Biology Probes and Bioconjugation Strategies Utilizing this compound Moieties

Chemical probes are small molecules used to study and manipulate biological systems, while bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The stable scaffold of this compound presents a potential, though underexplored, platform for these applications.

Design and Synthesis of this compound-Based Chemical Probes

The development of chemical probes requires a molecular scaffold that can be modified to include reporter groups (like fluorophores) or reactive functionalities for target engagement. While the this compound structure could theoretically serve as such a scaffold, there is currently a lack of published research detailing the design and synthesis of chemical probes derived directly from it. The development of such tools would first require the establishment of a clear biological target for the this compound moiety.

Use of this compound in Cysteine Bioconjugation Strategies

Cysteine bioconjugation is a widely used strategy that often exploits the reaction between a thiol group on a cysteine residue and a specific chemical handle. The most common handle for this purpose is a maleimide (B117702) group, which is an unsaturated version of a succinimide. The double bond in the maleimide ring is highly reactive towards thiols via a Michael addition reaction.

This compound possesses a saturated succinimide ring, which lacks the electrophilic double bond of a maleimide. Therefore, it is not suitable for direct, conventional cysteine bioconjugation. While the succinimide ring can be opened, this typically requires harsh conditions not compatible with biological systems. No evidence in the scientific literature suggests that this compound is used in cysteine bioconjugation strategies.

Innovative Prodrug Design Strategies Incorporating this compound

Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is employed to improve a drug's pharmacological properties. The succinimide core is a key pharmacophore in several anticonvulsant drugs, making its derivatives, like this compound, interesting candidates for prodrug development. nih.govdrugs.com

The primary goal in this context is to create long-acting anticonvulsants. One theoretical strategy involves modifying the this compound structure to control its release and distribution. For instance, attaching an alkylating group to the succinimide ring has been explored as a method to achieve irreversible binding to biological targets, potentially prolonging the drug's action. nih.gov Research has described the synthesis of succinimide derivatives with alkylating groups at the 2-position of the ring as potential long-acting anticonvulsants. nih.gov While this research provides a proof of concept for designing succinimide-based prodrugs or long-acting drugs, specific studies detailing the use of the this compound moiety as the central scaffold in such a strategy are not yet prevalent.